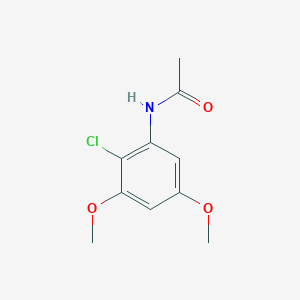

N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide

Übersicht

Beschreibung

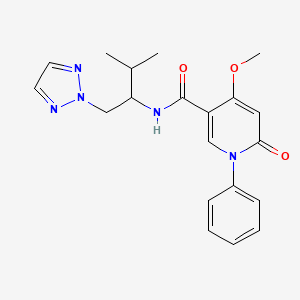

N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide, commonly known as CDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CDA is a derivative of the phenethylamine class of compounds and is structurally similar to mescaline, a psychoactive substance found in certain cacti.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(2-Chloro-3,5-dimethoxy-phenyl)-acetamide derivatives have been synthesized and studied for their chemical properties and potential applications. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been reported, which involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to various compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Nikonov et al., 2016).

Environmental and Agricultural Research

Studies have examined the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into their environmental impact and potential health risks. These herbicides, including acetochlor, alachlor, and butachlor, have been shown to undergo complex metabolic pathways leading to products that may have carcinogenic properties. Understanding these pathways is crucial for assessing the risks associated with exposure to these chemicals and for developing safer agricultural practices (Coleman et al., 2000).

Analytical Chemistry Applications

The development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples illustrates the application of this compound derivatives in analytical chemistry. These probes, including derivatives of N-(2-aminooxy-3,5-dimethoxy-phenyl)-acetamide, offer improved sensitivity and specificity for detecting pollutants and may contribute to better environmental monitoring and protection (Houdier et al., 2000).

Pharmacological Research

In pharmacological research, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer drug through molecular docking analysis highlight the potential medical applications of this compound derivatives. These compounds show promise in targeting specific cancer receptors and may lead to the development of new anticancer therapies (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

N-(2-chloro-3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(13)12-8-4-7(14-2)5-9(15-3)10(8)11/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODNQSBFLDLKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2730553.png)

![2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2730555.png)

![3-[4-Amino-3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2730556.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)